molecular formula C23H19NO4S B11389315 (2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone

(2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone

Cat. No.: B11389315
M. Wt: 405.5 g/mol
InChI Key: QSNVCABMVHGPPO-UHFFFAOYSA-N
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Description

(2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiazinone ring system with various functional groups attached. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzenesulfonamide with benzaldehyde derivatives under acidic conditions to form the benzothiazinone core. Subsequent functionalization steps, such as benzylation and methoxylation, are carried out to introduce the benzyl and methoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. The scalability of the synthesis is crucial for its potential application in large-scale pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

(2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may inhibit key enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Similar Compounds

    (2-benzyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.

    (2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The uniqueness of (2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone lies in its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxy and benzyl groups contribute to its enhanced activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C23H19NO4S

Molecular Weight

405.5 g/mol

IUPAC Name

(2-benzyl-4-methoxy-1,1-dioxo-1λ6,2-benzothiazin-3-yl)-phenylmethanone

InChI

InChI=1S/C23H19NO4S/c1-28-23-19-14-8-9-15-20(19)29(26,27)24(16-17-10-4-2-5-11-17)21(23)22(25)18-12-6-3-7-13-18/h2-15H,16H2,1H3

InChI Key

QSNVCABMVHGPPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N(S(=O)(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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